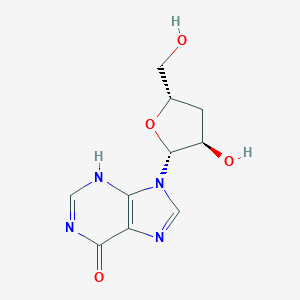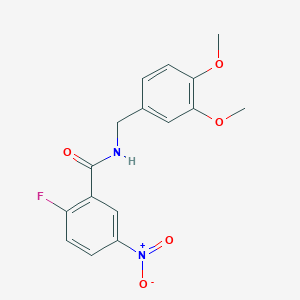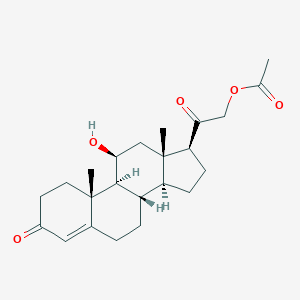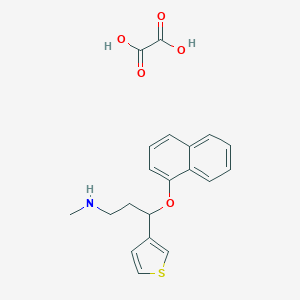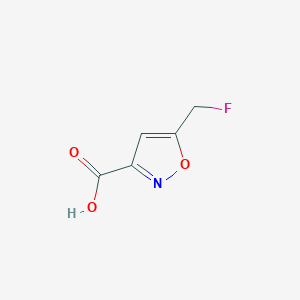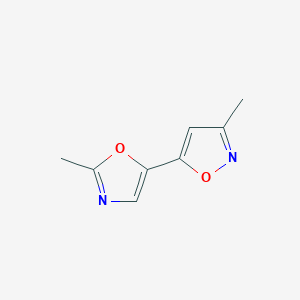
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole is a heterocyclic compound that contains both oxazole and oxazoline rings. These structures are known for their biological activity and are often used in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methyloxazol-5-yl)isoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1,2-oxazole with 2-methyl-1,3-oxazole in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and ultrasound-mediated synthesis are used to enhance reaction rates and yields while reducing the formation of byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce oxazoline derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(2-methyloxazol-5-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxadiazole derivatives: These compounds also contain heterocyclic rings and exhibit similar biological activities.
Isoxazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Thiazole derivatives: These compounds are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its dual oxazole and oxazoline rings make it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
157555-79-8 |
|---|---|
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2-methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-7(12-10-5)8-4-9-6(2)11-8/h3-4H,1-2H3 |
InChI-Schlüssel |
VWBIQQORAMBACL-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CN=C(O2)C |
Kanonische SMILES |
CC1=NOC(=C1)C2=CN=C(O2)C |
Synonyme |
Isoxazole, 3-methyl-5-(2-methyl-5-oxazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)
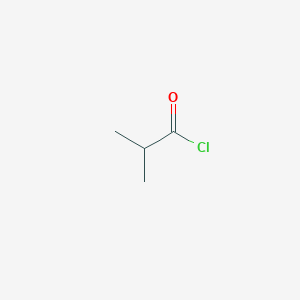
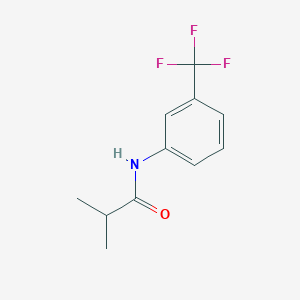

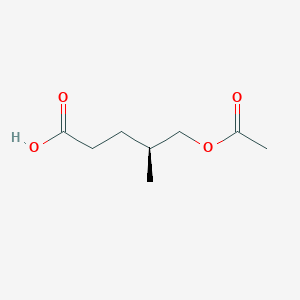
![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)
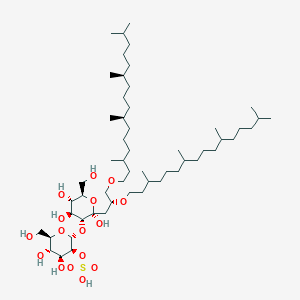
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)
